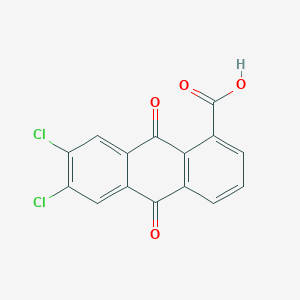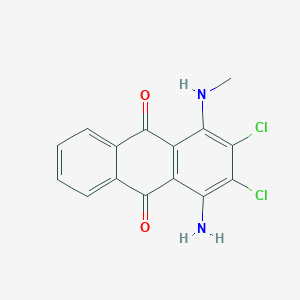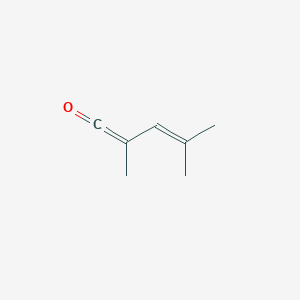![molecular formula C14H12F2Se2 B14629799 Bis[(4-fluorophenyl)methyl]diselane CAS No. 57239-58-4](/img/structure/B14629799.png)
Bis[(4-fluorophenyl)methyl]diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-fluorophenyl)methyl]diselane is an organoselenium compound characterized by the presence of selenium atoms bonded to two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)methyl]diselane typically involves the reaction of selenium powder with 4-fluorobenzyl halides in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Scientific Research Applications
Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Potential use in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl) disulfide: Similar structure but contains sulfur instead of selenium.
Bis(4-fluorophenyl)methane: Lacks the selenium atoms, making it less reactive in redox reactions.
Uniqueness
Bis[(4-fluorophenyl)methyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities not observed in its sulfur or carbon analogs. This makes it particularly valuable in applications requiring redox modulation and antioxidant properties.
Properties
CAS No. |
57239-58-4 |
|---|---|
Molecular Formula |
C14H12F2Se2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
AUWNSFBLQTTXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





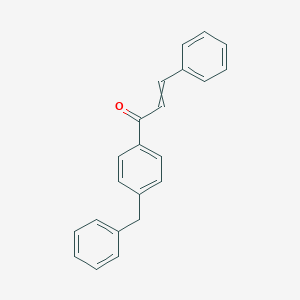
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
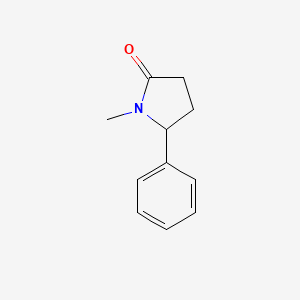

![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
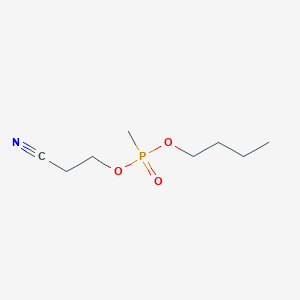
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)

